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Compound of Interest

Compound Name: Quercetin 3-Caffeylrobinobioside

Cat. No.: B15593868

For the attention of researchers, scientists, and professionals in drug development, this
document provides a comprehensive technical guide on the natural sources, discovery, and
analysis of Quercetin 3-Caffeylrobinobioside.

Introduction

Quercetin 3-Caffeylrobinobioside is a complex flavonoid glycoside, a derivative of the widely
distributed flavonol, quercetin. Its structure features a caffeyl group and a robinobiose sugar
moiety attached to the quercetin backbone. While the parent compound, quercetin, is
extensively studied for its broad-ranging pharmacological activities, specific data on Quercetin
3-Caffeylrobinobioside remains limited in publicly accessible scientific literature. This guide
synthesizes the currently available information regarding its natural sources and provides
inferred methodologies for its study.

Natural Sources and Discovery

The discovery of Quercetin 3-Caffeylrobinobioside is not prominently documented in primary
scientific literature, suggesting it may have been identified during broader phytochemical
screenings of various plant species. Commercial suppliers of this compound consistently list its
origin as the herbs of Callicarpa bodinieri Levl.[1], a deciduous shrub native to China,
commonly known as Bodinier's beautyberry. Another suggested, though less consistently cited,
natural source is Cynara scolymus L., the globe artichoke[2].
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Phytochemical studies of the Callicarpa genus have revealed a rich diversity of flavonoids,
triterpenoids, and other bioactive constituents. While some studies on Callicarpa bodinieri have
identified various flavonoids, they do not specifically mention the isolation or quantification of
Quercetin 3-Caffeylrobinobioside. Similarly, extensive research on the flavonoid content of
Cynara scolymus has detailed the presence of numerous quercetin and luteolin glycosides, but
specific mention of the 3-caffeylrobinobioside derivative is scarce[3][4][5][6].

The lack of a seminal discovery paper suggests that its initial identification may have occurred
within a commercial or as-yet-unpublished research context. Its availability from chemical
suppliers, complete with structural confirmation via NMR and HPLC data, confirms its existence
and isolation from a natural source[1][7].

Quantitative Data

Specific quantitative data for Quercetin 3-Caffeylrobinobioside in its natural sources is not
readily available in the reviewed literature. Broader studies on Callicarpa and Cynara species
provide total flavonoid content but do not offer concentrations for this specific compound.

Natural Reported

Compound Plant Part(s) . Reference(s)
Source(s) Concentration

Quercetin 3- )

o Callicarpa

Caffeylrobinobios o Herbs Not Reported [1]

) bodinieri Levl.

ide

Cynara scolymus -
Not Specified Not Reported [2]

L.

Experimental Protocols

The following is a putative experimental protocol for the extraction, isolation, and
characterization of Quercetin 3-Caffeylrobinobioside from Callicarpa bodinieri leaves,
inferred from standard methodologies for flavonoid isolation from this genus and related plant
families.

Extraction
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» Plant Material Preparation: Air-dry the leaves of Callicarpa bodinieri at room temperature
until a constant weight is achieved. Grind the dried leaves into a fine powder.

e Solvent Extraction: Macerate the powdered plant material with 80% methanol (MeOH) at a
1:10 (w/v) ratio for 24 hours at room temperature with occasional agitation.

« Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Repeat
the extraction process three times with fresh solvent. Combine the filtrates and concentrate
under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to
obtain the crude methanolic extract.

Fractionation

¢ Solvent Partitioning: Suspend the crude methanolic extract in distilled water and partition
sequentially with solvents of increasing polarity: n-hexane, chloroform, ethyl acetate (EtOAc),
and n-butanol (n-BuOH).

o Fraction Selection: Based on preliminary thin-layer chromatography (TLC) analysis, the ethyl
acetate and n-butanol fractions are expected to be rich in flavonoid glycosides. Concentrate
these fractions to dryness.

Isolation

» Column Chromatography: Subject the bioactive fraction (e.g., ethyl acetate fraction) to
column chromatography on a silica gel column.

o Elution Gradient: Elute the column with a gradient of increasing polarity, starting with
chloroform and gradually increasing the proportion of methanol (e.g., CHCI3:MeOH, 100:0 to
80:20).

¢ Fraction Collection and Analysis: Collect the fractions and monitor them by TLC, visualizing
the spots under UV light (254 nm and 366 nm) and by spraying with a suitable reagent (e.qg.,
1% diphenylboryloxyethylamine in methanol followed by 5% polyethylene glycol).

e Preparative HPLC: Pool the fractions containing the target compound and subject them to
further purification using preparative High-Performance Liquid Chromatography (HPLC) on a
C18 column with a methanol-water or acetonitrile-water gradient system.

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15593868?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Characterization
o Spectroscopic Analysis: Elucidate the structure of the purified compound using spectroscopic
methods:

o 'H-NMR and 3C-NMR: To determine the proton and carbon skeleton.

o 2D-NMR (COSY, HSQC, HMBC): To establish the connectivity of the atoms and the
positions of the glycosidic and acyl linkages.

o Mass Spectrometry (ESI-MS/MS): To determine the molecular weight and fragmentation
pattern, confirming the identity of the quercetin, caffeyl, and robinobiose moieties.

o Purity Analysis: Assess the purity of the isolated compound using analytical HPLC with a
photodiode array (PDA) detector.

Visualizations
Biosynthetic Pathway

The biosynthesis of Quercetin 3-Caffeylrobinobioside originates from the general
phenylpropanoid pathway, leading to the formation of the quercetin aglycone. This is followed
by glycosylation to form a robinobioside intermediate, which is then acylated with a caffeyl

group.
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Caption: Putative biosynthetic pathway of Quercetin 3-Caffeylrobinobioside.

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of
Quercetin 3-Caffeylrobinobioside from its natural source.
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Caption: General workflow for the isolation of Quercetin 3-Caffeylrobinobioside.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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